
1-Butyl-1H-imidazole-2-carboxylic acid
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Overview
Description
1-Butyl-1H-imidazole-2-carboxylic acid is an imidazole derivative characterized by a butyl group at the 1-position and a carboxylic acid moiety at the 2-position of the imidazole ring. Its molecular formula is C₈H₁₂N₂O₂ (molecular weight: 168.19 g/mol). This compound is of interest in medicinal chemistry and materials science due to its structural versatility, particularly as a precursor for enzyme inhibitors or metal-organic frameworks.
Preparation Methods
a. Synthesis via One-Bond Formation: Limited recent research has focused on methods that form only one of the heterocycle’s core bonds. For instance, Fang et al. reported a novel protocol for cyclizing amido-nitriles to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-Butyl-1H-imidazole-2-carboxylic acid can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions vary based on the substituents and reaction conditions.
Scientific Research Applications
Antimicrobial Activity
Overview
Research has demonstrated that derivatives of imidazole, particularly those with carboxylic acid groups, exhibit significant antimicrobial properties. The compound 1-butyl-1H-imidazole-2-carboxylic acid has been synthesized and tested against various bacterial strains, showing promising results.
Case Study
A study investigated the antimicrobial efficacy of N-alkylimidazole-2-carboxylic acids against Gram-positive and Gram-negative bacteria. The results indicated that the presence of longer alkyl chains enhanced the antimicrobial activity of these compounds. Specifically, this compound showed notable effectiveness against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like metronidazole .
Data Table: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 12 | High |
Bacillus subtilis | 16 | Moderate |
Escherichia coli | 32 | Low |
Candida albicans | 100 | Very Low |
Catalytic Applications
Overview
The compound has also been studied for its catalytic properties in organic synthesis. Specifically, it serves as an effective catalyst in various reactions due to its ability to stabilize transition states and facilitate reactions.
Case Study
In a comparative study of different imidazole derivatives as catalysts in the synthesis of carbonyl compounds, it was found that this compound exhibited a reaction rate approximately four times faster than other imidazole derivatives under similar conditions. This enhanced catalytic activity is attributed to the unique electronic environment created by the carboxylic acid group .
Data Table: Catalytic Efficiency Comparison
Catalyst Type | Reaction Rate (relative) |
---|---|
N-Methylimidazole | 4 |
N-Tert-butylimidazole | 1 |
This compound | 4 |
Cosmetic Formulations
Overview
The incorporation of this compound into cosmetic formulations has been explored due to its potential skin benefits and stability.
Case Study
A recent formulation study assessed the efficacy of various compounds, including this compound, for use in topical products. The findings indicated that this compound not only improved the stability of emulsions but also enhanced skin hydration when applied topically. In vivo tests demonstrated significant improvements in skin moisture levels compared to control formulations lacking this ingredient .
Data Table: Efficacy of Cosmetic Formulations
Formulation Type | Skin Hydration Increase (%) |
---|---|
Control (without active) | 5 |
With this compound | 20 |
Mechanism of Action
The exact mechanism by which 1-Butyl-1H-imidazole-2-carboxylic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is necessary to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Properties
The table below compares key properties of 1-butyl-1H-imidazole-2-carboxylic acid with other N-substituted imidazole-2-carboxylic acid derivatives:
Key Observations:
- Lipophilicity : The butyl derivative’s longer alkyl chain increases hydrophobicity compared to ethyl or benzyl analogs, which may improve bioavailability in drug delivery .
- Steric Effects : The bulkier butyl group could hinder interactions in enzyme active sites compared to smaller substituents like ethyl or methyl.
- Aromaticity : Benzyl and benzimidazole derivatives exhibit stronger π-π stacking capabilities, advantageous in protein-ligand binding .
Stability and Reactivity
- Chemical Stability : Longer alkyl chains (e.g., butyl) enhance stability in organic solvents but reduce aqueous solubility. Benzyl derivatives may undergo oxidative degradation due to the aromatic ring .
- Reactivity : The carboxylic acid group enables salt formation or conjugation to amides, critical for prodrug development. For example, describes amide formation to enhance bioavailability .
Biological Activity
1-Butyl-1H-imidazole-2-carboxylic acid is a compound of increasing interest in the fields of microbiology and pharmaceutical research, particularly due to its potential as an inhibitor of metallo-β-lactamases (MBLs). These enzymes are significant contributors to antibiotic resistance, especially against carbapenem antibiotics. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
The molecular formula of this compound is C8H10N2O2, with a molecular weight of approximately 166.18 g/mol. The compound features an imidazole ring, which is known for its diverse biological activities, including antimicrobial and antifungal properties. The carboxylic acid functional group enhances the compound's ability to interact with biological targets through hydrogen bonding and ionic interactions.
Inhibition of Metallo-β-lactamases
This compound has been identified as a potential inhibitor of MBLs, which are responsible for hydrolyzing β-lactam antibiotics. Studies have shown that this compound binds to the active site of MBLs, preventing them from inactivating antibiotics like meropenem. The binding interactions likely involve the imidazole ring and the carboxylic acid group with key amino acid residues in the enzyme's active site .
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure of this compound to enhance its inhibitory activity against various MBLs. For instance, modifications at the 1-position of the imidazole ring have been shown to significantly affect the compound's potency. A recent study reported that certain derivatives exhibited IC50 values as low as 0.018 µM against VIM-type MBLs, demonstrating substantial antibacterial effects .
Synthesis Methods
Several synthesis methods have been developed for this compound:
- Direct Carboxylation : Involves reacting butyl-substituted imidazoles with carbon dioxide under specific conditions.
- Base-Catalyzed Reactions : Utilizing bases to facilitate the introduction of the carboxyl group into the imidazole structure.
These methods allow for variations in yield and purity based on reaction conditions, which can be critical for pharmaceutical applications.
Antibacterial Activity
A pivotal study demonstrated that this compound exhibited potent synergistic antibacterial activity when combined with meropenem against engineered Escherichia coli strains and clinically isolated Pseudomonas aeruginosa producing VIM-type MBLs. The study highlighted morphological changes in bacterial cells post-treatment, indicating effective penetration and action against resistant strains .
Binding Affinity Studies
Fluorescence spectroscopy has been employed to evaluate the binding affinity of this compound with biomolecules such as bovine serum albumin (BSA). These interactions are crucial for understanding pharmacodynamics and bioavailability in biological systems.
Summary Table of Key Findings
Property | Details |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | ~166.18 g/mol |
Primary Activity | Inhibition of metallo-β-lactamases |
IC50 Value | As low as 0.018 µM against VIM-type MBLs |
Synthesis Methods | Direct carboxylation; base-catalyzed reactions |
Synergistic Effects | Enhances meropenem efficacy against resistant bacteria |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Butyl-1H-imidazole-2-carboxylic acid, and how are intermediates validated?
Methodological Answer: The synthesis typically involves multi-step protocols. For example, analogous imidazole derivatives are prepared by reacting precursors like o-phenylenediamine with carbon disulfide and potassium hydroxide in ethanol to form thiol intermediates, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Key steps include:
- Condensation : Use of sodium cyanate and glacial acetic acid to form carboxamide intermediates.
- Characterization : Validate intermediates via elemental analysis (±0.4% deviation tolerance), IR spectroscopy (e.g., S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹), and ¹H-NMR (singlets at δ12.31 and δ10.93 for S-H and N-H protons, respectively) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O at ~1700 cm⁻¹, imidazole ring vibrations at ~1500–1600 cm⁻¹) .
- ¹H/¹³C-NMR : Assigns protons (e.g., butyl chain CH₂/CH₃ groups at δ1.0–1.5) and carbons (aromatic carbons at δ115–130 ppm, carboxylic acid C=O at ~170 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z 199.2 for the free acid form) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Safety Protocols : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. For spills, ventilate the area and use inert absorbents .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational modeling predict the hydrogen-bonding behavior of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Studies : Prepare buffer solutions (pH 1–14) using KCl/HCl (acidic) and Na₂B₄O₇/NaOH (basic) to assess protonation states .
- Computational Tools : Use DFT calculations (e.g., Gaussian 09) to model tautomerism and hydrogen-bonding networks. The carboxylic acid group (pKa ~2–3) and imidazole nitrogen (pKa ~6–7) govern pH-dependent solubility and reactivity .
Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?
Methodological Answer:
- Refinement Software : Use SHELXL for high-resolution data (e.g., twinned crystals). For disordered butyl chains, apply restraints to thermal parameters .
- Validation Tools : Check for data outliers using Coot and validate hydrogen-bonding networks via Mercury (Cambridge Structural Database) .
Q. How can this compound be functionalized for targeted drug delivery applications?
Methodological Answer:
- Derivatization : Introduce hydrazine carboxamide groups via condensation with aromatic aldehydes/ketones to enhance bioactivity .
- In-Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like EGFR to predict binding affinity. For example, 2-phenyl-benzimidazole derivatives show IC₅₀ values <10 µM in cytotoxicity assays .
Q. Critical Considerations for Experimental Design
- Contradictions in Data : Variability in reported melting points or spectral peaks may arise from polymorphism or solvent effects. Always cross-validate with multiple techniques (e.g., DSC for melting point confirmation) .
- Ecotoxicity Gaps : No aquatic toxicity data exists for 1-Butyl derivatives; use precautionary measures (e.g., avoid aqueous waste discharge) .
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-butylimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-5-10-6-4-9-7(10)8(11)12/h4,6H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
SMBBABQYWLCAOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1C(=O)O |
Origin of Product |
United States |
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